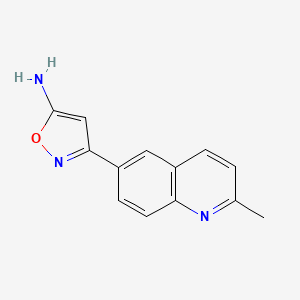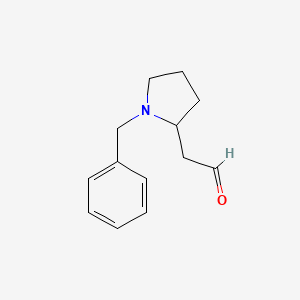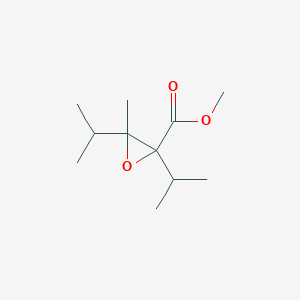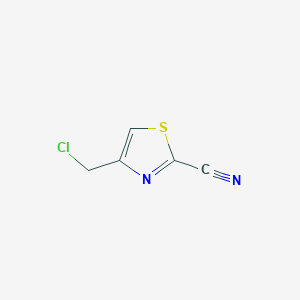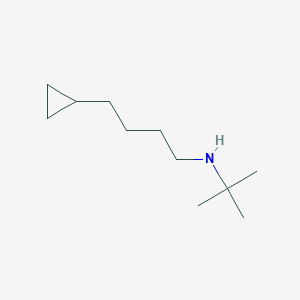
n-(Tert-butyl)-4-cyclopropylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Tert-butyl)-4-cyclopropylbutan-1-amine: is an organic compound that features a tert-butyl group, a cyclopropyl group, and an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Classical Method: One common method for synthesizing n-(tert-butyl)-4-cyclopropylbutan-1-amine involves the reaction of 4-cyclopropylbutan-1-amine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Alternative Method: Another approach involves the use of tert-butyl nitrite as a carbon source.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and safety considerations.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: tert-butyl nitrite, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- n-(Tert-butyl)-4-cyclopropylbutan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology:
- The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine:
- Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer .
Industry:
- This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of n-(tert-butyl)-4-cyclopropylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
n-(Tert-butyl)-4-cyclopropylbutan-1-amine: can be compared with other amines that contain tert-butyl and cyclopropyl groups, such as tert-butylamine and cyclopropylamine.
Uniqueness:
- The presence of both tert-butyl and cyclopropyl groups in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H23N |
|---|---|
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
N-tert-butyl-4-cyclopropylbutan-1-amine |
InChI |
InChI=1S/C11H23N/c1-11(2,3)12-9-5-4-6-10-7-8-10/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
IHWVSIOXJJGZPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCCCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


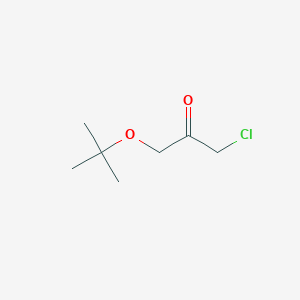
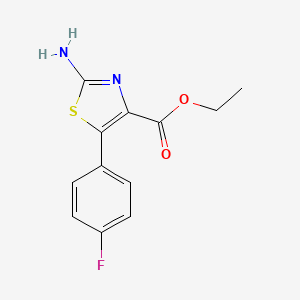
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
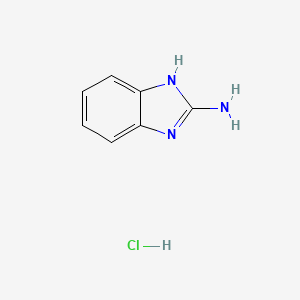
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)
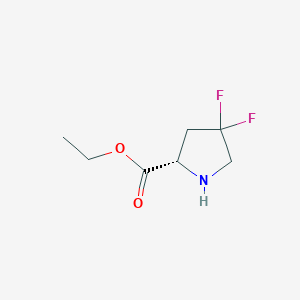
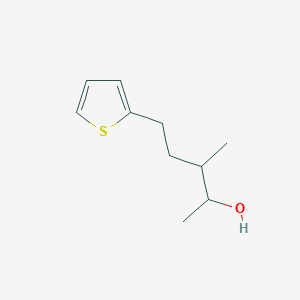

![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)
